molecular formula C17H15N3O2S B11324384 N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11324384
M. Wt: 325.4 g/mol
InChI Key: GJUFHDWCUUWNHB-UHFFFAOYSA-N
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Description

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the reaction of 4-ethoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-ethoxyphenyl dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the 1,2,4-thiadiazole ring. Finally, the thiadiazole derivative is reacted with benzoyl chloride to form the desired benzamide compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted derivatives with various functional groups replacing the benzamide group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA and proteins can lead to cytotoxic effects, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its specific substitution pattern and the presence of both the ethoxyphenyl and benzamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C17H15N3O2S/c1-2-22-14-10-8-12(9-11-14)15-18-17(23-20-15)19-16(21)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,19,20,21)

InChI Key

GJUFHDWCUUWNHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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